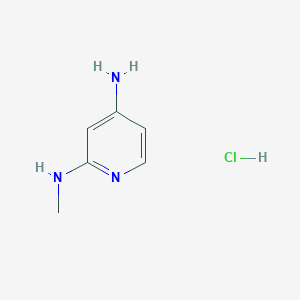N2-Methylpyridine-2,4-diamine hydrochloride
CAS No.: 1429056-38-1
Cat. No.: VC2861830
Molecular Formula: C6H10ClN3
Molecular Weight: 159.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1429056-38-1 |
|---|---|
| Molecular Formula | C6H10ClN3 |
| Molecular Weight | 159.62 g/mol |
| IUPAC Name | 2-N-methylpyridine-2,4-diamine;hydrochloride |
| Standard InChI | InChI=1S/C6H9N3.ClH/c1-8-6-4-5(7)2-3-9-6;/h2-4H,1H3,(H3,7,8,9);1H |
| Standard InChI Key | ZICJBZYANFHDQM-UHFFFAOYSA-N |
| SMILES | CNC1=NC=CC(=C1)N.Cl |
| Canonical SMILES | CNC1=NC=CC(=C1)N.Cl |
Introduction
N2-Methylpyridine-2,4-diamine hydrochloride is a synthetic organic compound belonging to the class of pyridines, specifically substituted pyridines. It is characterized by a pyridine ring with two amino groups at positions 2 and 4 and a methyl group attached to the nitrogen atom. The hydrochloride form enhances its solubility in water, making it suitable for various applications in chemistry and biology.
Solubility and Storage
-
Solubility: Highly soluble in water due to its hydrochloride form.
-
Storage Conditions: Recommended storage is in an inert atmosphere at room temperature .
Synthesis Methods
The synthesis of N2-Methylpyridine-2,4-diamine hydrochloride typically involves the methylation of pyridine-2,4-diamine. A common method is the reaction of pyridine-2,4-diamine with methyl iodide in the presence of a base such as potassium carbonate. This reaction is conducted in an inert atmosphere at room temperature to prevent unwanted side reactions.
Chemical Reactions
N2-Methylpyridine-2,4-diamine hydrochloride can undergo various chemical reactions:
-
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: It participates in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like sodium azide or potassium cyanide.
Biological Activity
Research indicates that N2-Methylpyridine-2,4-diamine hydrochloride exhibits various biological activities due to its ability to interact with biomolecules. It can act as a ligand, binding to metal ions and influencing biochemical pathways. Preliminary investigations suggest potential antimalarial properties through inhibition of the dihydrofolate reductase enzyme in Plasmodium falciparum.
Applications
-
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
-
Biology and Medicine: Studied for its potential biological activity, including antimicrobial and anticancer properties. It is also explored as a pharmaceutical intermediate.
-
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Safety and Handling
-
Hazard Statements: Classified with hazard statements H302, H315, H319, and H335, indicating potential harm if swallowed, in contact with skin, causes serious eye irritation, and may cause respiratory irritation .
-
Precautionary Statements: Requires precautions such as P261, P305+P351+P338, indicating the need to avoid breathing dust, washing hands thoroughly after handling, and rinsing with water in case of contact .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume